4-[(Butylcarbamoyl)amino]-2-hydroxybenzoic acid
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Overview
Description
4-[(Butylcarbamoyl)amino]-2-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a butylcarbamoyl group attached to the amino group at the fourth position and a hydroxyl group at the second position of the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Butylcarbamoyl)amino]-2-hydroxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxybenzoic acid (salicylic acid).
Formation of Butylcarbamoyl Group: The butylcarbamoyl group is introduced by reacting salicylic acid with butyl isocyanate under controlled conditions.
Amination: The resulting intermediate is then subjected to amination to introduce the amino group at the fourth position.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(Butylcarbamoyl)amino]-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of benzoquinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-[(Butylcarbamoyl)amino]-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[(Butylcarbamoyl)amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-hydroxybenzoic acid: Lacks the butylcarbamoyl group, making it less hydrophobic.
2-Hydroxybenzoic acid (Salicylic acid): Lacks both the amino and butylcarbamoyl groups, primarily used for its anti-inflammatory properties.
Uniqueness
4-[(Butylcarbamoyl)amino]-2-hydroxybenzoic acid is unique due to the presence of the butylcarbamoyl group, which enhances its hydrophobicity and potentially its biological activity. This structural feature distinguishes it from other hydroxybenzoic acids and contributes to its specific applications and effects.
Properties
CAS No. |
92848-43-6 |
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Molecular Formula |
C12H16N2O4 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
4-(butylcarbamoylamino)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C12H16N2O4/c1-2-3-6-13-12(18)14-8-4-5-9(11(16)17)10(15)7-8/h4-5,7,15H,2-3,6H2,1H3,(H,16,17)(H2,13,14,18) |
InChI Key |
PNZCSFPVLSFIRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)NC1=CC(=C(C=C1)C(=O)O)O |
Origin of Product |
United States |
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